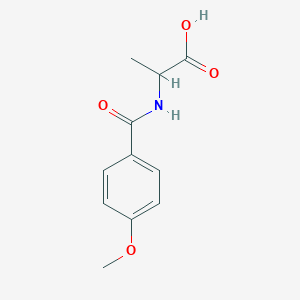

2-(4-Methoxybenzamido)propanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

108462-96-0 |

|---|---|

分子式 |

C11H13NO4 |

分子量 |

223.22 g/mol |

IUPAC 名称 |

2-[(4-methoxybenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,12,13)(H,14,15) |

InChI 键 |

RWJPONNMYFWDLB-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Organic Transformations of 2 4 Methoxybenzamido Propanoic Acid

Hydrolytic Stability of the Amide Bond

The central amide linkage in 2-(4-methoxybenzamido)propanoic acid is a defining feature of its chemical architecture. Generally, amides are the most stable of the carboxylic acid derivatives, exhibiting significant resonance stabilization which imparts a partial double bond character to the C-N bond. This stability means that their hydrolysis into the constituent carboxylic acid and amine requires harsh conditions, such as prolonged heating with strong acids or bases. youtube.comdalalinstitute.comlibretexts.orgucalgary.ca

The hydrolysis of the primary amide bond in this compound itself follows well-established mechanisms for acid and base catalysis.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This step is slower than for esters due to the lower electrophilicity of the amide carbonyl. A tetrahedral intermediate is formed, which then expels the amide anion. This is the rate-determining step, as the amide anion is a poor leaving group. The reaction is driven to completion by an irreversible acid-base reaction between the carboxylic acid formed and the strong base, resulting in a carboxylate salt. youtube.comdalalinstitute.com

| Factor | Influence on this compound | General Effect on Stability |

|---|---|---|

| Resonance Stabilization | Confers partial double bond character to the C-N bond. | Increases stability, making hydrolysis difficult. |

| N-Acyl Group Electronics | The 4-methoxybenzoyl group is electron-rich due to the -OCH₃ substituent. | Electron-rich aromatic acyl groups can accelerate the hydrolysis of remote amide bonds under mild acidic conditions. nih.govacs.org |

| Reaction Conditions | Hydrolysis requires strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH) and heat. ucalgary.ca | Harsh conditions are necessary to overcome the high activation energy of hydrolysis. |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound is a key site for synthetic modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with altered physical and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.

A general scheme for the Fischer esterification of this compound is as follows:

Reactants : this compound, an alcohol (R'-OH)

Catalyst : Strong acid (e.g., H₂SO₄)

Mechanism : The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent dehydration yields the ester and regenerates the acid catalyst.

Amidation: Direct conversion of the carboxylic acid to a new amide requires coupling with an amine. Because amines are basic, direct reaction with a carboxylic acid typically results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated."

Common methods for amidation include:

Conversion to Acyl Chloride : The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate then readily reacts with an amine (R'R''NH) to form the desired amide.

Use of Coupling Reagents : A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to facilitate amide bond formation under milder conditions. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Direct Catalytic Amidation : Modern methods have been developed for the direct formation of amides from carboxylic acids and amines using specific catalysts. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids. rsc.org

| Reaction | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Ester | Equilibrium reaction; requires excess alcohol or removal of water. |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide | Highly reactive intermediate; reaction is generally high-yielding. |

| Amidation (Coupling Reagents) | Amine (R'R''NH), DCC or EDC | Amide | Milder conditions; avoids formation of harsh byproducts. |

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The methoxybenzene (anisole) ring of this compound is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the N-acylamino group (-NH-CO-R).

Both the methoxy group and the N-acylamino group are powerful activating, ortho-, para-directing groups. libretexts.org The oxygen of the methoxy group and the nitrogen of the amide group can donate lone-pair electrons into the aromatic ring via resonance, increasing its nucleophilicity and stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. quora.comquora.com

In this compound, these two activating groups are situated para to each other. This arrangement directs incoming electrophiles to the positions ortho to the stronger activating group, which is typically the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions of the aromatic ring (ortho to the methoxy group and meta to the amido group).

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of a halogen (e.g., Br, Cl) onto the ring. Due to the high activation of the ring by the methoxy group, these reactions can often proceed under mild conditions, sometimes without a Lewis acid catalyst. libretexts.org For example, bromination of anisole (B1667542) is very rapid and gives primarily the para- and ortho-bromo isomers. libretexts.org

Nitration : The substitution of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions must be carefully controlled to prevent over-oxidation or side reactions due to the activated nature of the substrate. Studies on the nitration of N-acetyl-p-toluidine, a structurally related compound, have shown that the choice of acid medium can significantly influence the isomer distribution. google.com

Friedel-Crafts Reactions : These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.orgmt.com

Acylation : This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), would be expected to introduce an acyl group at the C3 or C5 position. The reaction is generally well-controlled as the product ketone is less reactive than the starting material. mt.com Studies on the Friedel-Crafts condensation of succinic anhydride with anisole show a strong preference for substitution at the para-position relative to the methoxy group, but in this case, that position is blocked. ias.ac.in

Alkylation : This reaction is often more difficult to control than acylation, as the alkylated product is more reactive than the starting material, leading to potential polyalkylation. Carbocation rearrangements can also occur. nih.gov

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | C4 | Activating (+R > -I) | Ortho, Para |

| -NH-CO-R (N-Acylamino) | C1 | Activating (+R > -I) | Ortho, Para |

| Predicted Site of Attack | C3 and C5 (ortho to the stronger activating -OCH₃ group) |

Reactions Involving the Alpha-Carbon of the Propanoic Acid Chain

The alpha-carbon in this compound is the carbon atom bonded to both the carboxylic acid group and the N-acylamido group. Reactions at this position are characteristic of α-carbons of carboxylic acid derivatives and amino acids. msu.edulibretexts.org

The hydrogen atom attached to this alpha-carbon is acidic and can be removed by a strong base to form an enolate or a related carbanionic species. The acidity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group of the carboxylic acid. The formation of this enolate is key to many reactions at the alpha-carbon. idc-online.comutdallas.edu However, the pKa of this proton is still relatively high, so a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required for complete deprotonation. utdallas.edu

Potential reactions at the alpha-carbon include:

Enolization and Racemization : If the alpha-carbon is a chiral center, its deprotonation to form a planar enolate, followed by reprotonation, can lead to racemization. idc-online.com Acid or base catalysis can facilitate this process. libretexts.org

Alkylation : Once the enolate is formed by a strong base, it can act as a nucleophile and react with an electrophile, such as an alkyl halide (R-X), in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the alpha-position, yielding a substituted derivative. Transition metal-catalyzed α-alkylation has also emerged as a powerful method under milder conditions. mdpi.com

Halogenation : The alpha-halogenation of carboxylic acids, known as the Hell-Volhard-Zelinsky reaction, typically involves treating the carboxylic acid with Br₂ and a catalytic amount of PBr₃. libretexts.org The reaction proceeds through an acyl bromide intermediate, which more readily forms an enol. The enol then reacts with the halogen. The applicability of this specific reaction would need to be tested, as the N-acyl substituent may influence the reaction pathway.

The presence of the bulky N-(4-methoxybenzamido) group may sterically hinder the approach of reagents to the alpha-carbon, potentially affecting reaction rates and yields compared to simpler carboxylic acids.

Chelation and Complexation Properties with Metal Ions

This compound possesses multiple functional groups that can act as ligands, giving it the potential to form coordination complexes with various metal ions. Amino acids themselves are well-known chelating agents, typically binding to metals in a bidentate fashion through the amino nitrogen and a carboxylate oxygen. multiplexgroup.comwikipedia.org

In this N-acylated derivative, the potential coordination sites include:

The Carboxylate Group : The two oxygen atoms of the deprotonated carboxylate group (-COO⁻) are excellent donor atoms for metal ions.

The Amide Group : Both the oxygen and nitrogen atoms of the amide linkage can participate in coordination. The carbonyl oxygen is a particularly good Lewis base and a common coordination site.

The Methoxy Group : The oxygen of the ether linkage on the aromatic ring could also potentially coordinate to a metal ion, although this is generally a weaker interaction.

The molecule can act as a multidentate ligand, binding to a metal ion through more than one donor atom to form a stable chelate ring. multiplexgroup.com For instance, it could coordinate in a bidentate manner through one of the carboxylate oxygens and the amide oxygen, forming a stable six-membered ring. The specific coordination mode would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the pH of the solution (which affects the protonation state of the ligand), and the solvent. d-nb.info

The formation of metal complexes can significantly alter the properties of the organic molecule. These complexes are of interest in various fields, from catalysis to the development of biophysical probes. researchgate.netnih.gov For example, tailored metal-chelating amino acids have been incorporated into peptides to act as sensors for specific metal ions or as receptors for proteins. nih.gov The ability of this compound to form stable complexes would be a key aspect of its chemical profile in biological and coordination chemistry contexts.

Structure Activity Relationship Sar Studies of 2 4 Methoxybenzamido Propanoic Acid Derivatives

Impact of Substituents on Biological Activity (e.g., Methoxy (B1213986) Group Position, Alkyl Chain Length)

The biological activity of 2-(4-Methoxybenzamido)propanoic acid derivatives is highly sensitive to the nature and position of substituents on both the benzamido and propanoic acid moieties.

Methoxy Group Position: The position of the methoxy group on the phenyl ring significantly influences the compound's biological properties. While the parent compound features a methoxy group at the para- (4-) position, hypothetical shifts to the ortho- (2-) or meta- (3-) positions can alter activity due to changes in electronic and steric profiles. Studies on other molecular scaffolds have shown that the methoxy group's position affects receptor binding and pharmacokinetic properties. For instance, in a study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the para-substituted radiotracer showed the highest heart uptake, while the ortho-substituted compound displayed the fastest liver clearance and best heart-to-background ratios. nih.gov This suggests that moving the methoxy group on the benzamido ring of this compound could modulate its target affinity and metabolic stability. The electronic effect of the methoxy group (electron-donating) can also influence the acidity of the carboxylic acid and the hydrogen-bonding capacity of the amide, which are often crucial for target interaction.

Alkyl Chain Length: The length of the alkyl chain on the propanoic acid backbone is another critical determinant of biological activity. Variations in chain length can impact the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its fit within a receptor's binding pocket. Aryl propionic acid derivatives, a broad class of compounds, demonstrate that changes in the alkyl substituent can lead to significant variations in anti-inflammatory and other biological activities. orientjchem.org For instance, increasing the alkyl chain length may enhance hydrophobic interactions with the target protein but could also lead to decreased solubility or non-specific binding. The optimal chain length is often a balance between achieving sufficient potency and maintaining favorable physicochemical properties.

The following table illustrates a hypothetical SAR for the propanoic acid side chain, based on general principles observed in similar compound series.

| Compound | R Group (at C2 of propanoic acid) | Expected Impact on Lipophilicity | Potential Effect on Activity |

| Derivative 1 | -CH3 (as in parent) | Moderate | Baseline activity |

| Derivative 2 | -H | Lower | May decrease binding affinity due to loss of hydrophobic interaction |

| Derivative 3 | -CH2CH3 | Higher | Could increase or decrease activity depending on binding pocket size |

| Derivative 4 | -CH(CH3)2 | Significantly Higher | Potential for increased potency if pocket accommodates bulk; risk of steric hindrance |

Stereochemical Influence on Activity and Selectivity

The 2-propanoic acid moiety of this compound contains a chiral center, meaning it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. nih.gov The differential activity of enantiomers arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with its typically chiral biological target, such as an enzyme or receptor.

For many aryl propionic acid derivatives, it has been observed that one enantiomer is significantly more active than the other. orientjchem.org For example, in the case of many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often inactive or less potent. orientjchem.org This stereoselectivity is attributed to the specific orientation of the functional groups (e.g., carboxylic acid, aryl group) required for optimal binding to the active site of the target enzyme (e.g., cyclooxygenase).

Therefore, it is highly probable that the biological activity of this compound derivatives would also be stereoselective. The (S)- and (R)-enantiomers would likely exhibit different potencies and selectivities, making the synthesis and testing of enantiomerically pure forms essential for optimizing their therapeutic profile.

The following table outlines the expected differences in activity based on stereochemistry.

| Isomer | Configuration at C2 | Expected Biological Activity | Rationale |

| Eutomer | (S) or (R) | Higher Potency | Optimal three-point binding to the chiral receptor/enzyme active site. |

| Distomer | (R) or (S) | Lower Potency or Inactive | Sub-optimal or non-productive binding due to incorrect spatial orientation of key functional groups. |

Conformational Analysis and its Correlation with Biological Profiles

The flexibility of the molecule is primarily around the rotatable bonds: the amide bond and the single bonds connecting the phenyl ring, the amide, and the propanoic acid moiety. While the amide bond typically has a high rotational barrier and prefers a trans conformation, rotations around the other bonds determine the relative orientation of the aromatic ring and the acidic side chain.

Studies on other benzamide (B126) series have shown that the receptor-bound conformation is often a low-energy one. ebi.ac.uk The specific torsion angles that define the orientation of the key pharmacophoric groups—the methoxy-substituted phenyl ring, the amide linker, and the carboxylic acid—are critical. The biological profile of a derivative is often correlated with its ability to adopt the "bioactive conformation" required for binding to the target, with a minimal energy penalty. A molecule that is pre-organized in its bioactive conformation in solution may exhibit higher affinity for its target.

Ligand Efficiency and Lipophilicity in Activity Modulation

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. nih.govresearchgate.net

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying small, efficient fragments that can be developed into more potent leads. For a series of this compound derivatives, comparing their LE values can guide optimization by focusing on modifications that provide the largest increase in potency for the smallest increase in size.

Lipophilicity (commonly measured as logP or logD) is a key parameter influencing solubility, absorption, and metabolism. While a certain degree of lipophilicity is often required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity.

Lipophilic Ligand Efficiency (LLE) combines potency and lipophilicity (LLE = pIC50 - logP). It assesses how efficiently a molecule's lipophilicity is used to achieve potency. In lead optimization, the goal is often to increase potency while maintaining or decreasing lipophilicity, thus increasing the LLE.

For derivatives of this compound, a systematic analysis of these parameters would be crucial for developing candidates with a balanced profile of potency and drug-like properties.

The table below provides a hypothetical analysis of these metrics for a series of derivatives.

| Derivative | pIC50 | Heavy Atoms | logP | LE | LLE | Assessment |

| A | 6.0 | 15 | 0.40 | 2.0 | 4.0 | Good starting point with balanced properties. |

| B | 6.5 | 20 | 0.33 | 3.5 | 3.0 | Increased potency, but less efficient in terms of size and lipophilicity. |

| C | 7.0 | 17 | 0.41 | 2.5 | 4.5 | Efficient optimization with a good balance of potency and lipophilicity. |

Scaffold Hopping and Bioisosteric Replacements to Optimize SAR

When further optimization of the this compound scaffold is limited, for instance by issues with toxicity or intellectual property, scaffold hopping and bioisosteric replacement become valuable strategies. nih.govnih.gov

Scaffold Hopping involves replacing the core structure (the scaffold) of the molecule with a chemically different one, while preserving the spatial arrangement of the key functional groups responsible for biological activity. nih.gov For the this compound scaffold, this could involve replacing the benzamido core with other bicyclic or heterocyclic systems that can project the necessary side chains in a similar orientation. The goal is to discover new chemotypes with improved properties.

Bioisosteric Replacement is a more subtle modification where a functional group is replaced with another group that has similar physical or chemical properties, leading to similar biological activity. wikipedia.org This is a common strategy to fine-tune a molecule's properties. drughunter.com For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group, which is often important for target binding but can lead to poor pharmacokinetic properties, could be replaced by bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide to improve metabolic stability and cell permeability. drughunter.com

Amide Bond Bioisosteres: The amide bond can be replaced by groups like a reverse amide, an alkene, or a thioamide to alter the molecule's conformational properties and susceptibility to enzymatic degradation.

These advanced strategies allow medicinal chemists to explore a wider chemical space and overcome limitations encountered during lead optimization, ultimately leading to the development of superior drug candidates.

Biological and Pharmacological Investigations Pre Clinical and Mechanistic Focus

Mechanistic Studies at the Molecular and Cellular Levels

Elucidation of Signaling Cascades Perturbed by the Compound

The interaction of propanoic acid derivatives with molecular targets like COX enzymes directly perturbs signaling cascades involved in inflammation and pain. By inhibiting COX-1 and COX-2, these compounds can block the conversion of arachidonic acid into prostaglandins (B1171923), which are critical mediators of inflammation. nih.govmdpi.com

Furthermore, studies on related short-chain fatty acids, such as propionic acid, have demonstrated effects on cancer cell signaling. For instance, propionic acid has been shown to inhibit the NF-κB and AKT/mTOR signaling pathways in HeLa cervical cancer cells. nih.govnih.gov This inhibition is associated with the induction of autophagy and apoptosis. nih.govnih.gov The perturbation of these pathways is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial membrane dysfunction. nih.govnih.gov

Role of Chirality in Receptor Recognition and Mechanistic Pathways

Chirality plays a critical role in the biological activity of many propanoic acid derivatives. The presence of a chiral center in 2-(4-Methoxybenzamido)propanoic acid means it exists as two distinct enantiomers (R and S forms). Research on structurally similar compounds, such as the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) and the well-known NSAID ibuprofen, has definitively shown that enantiomers can have different interactions with biological targets. nih.govnih.gov

The differential interaction is due to the three-dimensional arrangement of atoms, which affects how each enantiomer fits into the chiral binding site of a receptor or enzyme. nih.gov For example, in high-performance liquid chromatography (HPLC) using a chiral stationary phase, the two enantiomers of CMPP can be separated, demonstrating their different affinities for the chiral selector. nih.gov Theoretical studies on ibuprofen have shown that one enantiomer, S-ibuprofen, forms more stable complexes with chiral polymers through stronger hydrogen bonding and π-π stacking interactions compared to the R-enantiomer. nih.gov This difference in binding affinity at the molecular level often translates to one enantiomer being significantly more pharmacologically active or potent than the other.

In Vivo Animal Model Studies (Mechanistic and Proof-of-Concept)

In vivo studies using animal models are essential for understanding a compound's physiological effects and potential therapeutic applications.

Evaluation in Disease Models (e.g., anti-inflammatory, anticancer, antimicrobial models in rodents)

Derivatives of propanoic acid have been evaluated in various rodent models to assess their efficacy.

Anti-inflammatory Models : The rat paw edema model is a standard for evaluating anti-inflammatory potential. In this model, inflammation is induced in the paw of a rat, and the reduction in swelling following administration of a test compound is measured. nih.govmdpi.com A derivative, 2-(3-benzoyl phenyl)propanohydroxamic acid, proved to be more potent than the parent drug ketoprofen in this model. nih.gov

Anticancer Models : While direct in vivo anticancer data for this compound is not prominent, related compounds have shown activity. Propionic acid itself has oncoprotective effects, and studies on various cancer cell lines provide the basis for future in vivo investigations. nih.gov Some benzoylphenyl propanoic acid derivatives have shown moderate anticancer activity against human tumor cell lines. nih.gov

Antimicrobial Models : The therapeutic potential of novel antimicrobial agents is often tested in mouse models of lethal infection. For example, in an acute peritonitis model, mice are infected with a lethal dose of bacteria, and the survival rate is monitored after treatment. nih.gov New thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains in in vitro tests, suggesting potential for in vivo evaluation. researchgate.net

Table 1: In Vivo Efficacy of BMAP Peptides in Mouse Infection Models Data based on analogous antimicrobial peptide studies to illustrate typical in vivo model results.

| Peptide | Bacterial Challenge | Percent Survival (at highest tested dose) |

|---|---|---|

| BMAP-27 | E. coli | 100% |

| BMAP-27 | P. aeruginosa | 100% |

| BMAP-27 | S. aureus | < 50% |

| BMAP-28 | S. aureus | 100% |

| BMAP-28 | E. coli | 100% |

| BMAP-28 | P. aeruginosa | < 80% |

Pharmacokinetic Profiling in Pre-clinical Models (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic studies determine how an organism affects a drug. Studies on analogous compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats provide a framework for the expected profile of this compound. nih.gov Following oral administration, HMPA was found to be rapidly absorbed, reaching maximum plasma concentration within 15 minutes. nih.gov The compound undergoes significant metabolism, with both sulfated and glucuronidated conjugates appearing quickly in the bloodstream. nih.gov The distribution is broad, with the compound and its metabolites being detected in various organs, including the kidneys, liver, heart, and lungs. nih.gov

Table 2: Pharmacokinetic Parameters of HMPA in Rats Data from a study on the structurally related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) following oral administration.

| Compound Form | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) |

|---|---|---|

| HMPA (unconjugated) | 15 min | 2.6 ± 0.4 nmol/mL |

| Sulfated HMPA | 15 min | 3.6 ± 0.9 nmol/mL |

| Glucuronidated HMPA | 15 min | 0.55 ± 0.09 nmol/mL |

Biodistribution Studies (if radiolabeled compound is used)

Biodistribution studies, often employing radiolabeled compounds, provide a quantitative analysis of where a compound accumulates in the body over time. mdpi.com While specific studies using radiolabeled this compound are not available, the general methodology involves conjugating the compound with a radionuclide like 111Indium or 99mTechnetium. mdpi.comnih.gov Following administration in an animal model (e.g., tumor-bearing mice), tissues and organs are harvested at various time points. mdpi.comnih.gov The radioactivity in each organ is measured to determine the percentage of the injected dose per gram of tissue (%ID/g). This data reveals organ-specific uptake and clearance patterns, which is critical for assessing target engagement and potential off-target accumulation. mdpi.com

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into how a ligand, such as 2-(4-Methoxybenzamido)propanoic acid, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Orientations

The primary goal of molecular docking is to predict the binding affinity and the geometry of the ligand-protein complex. The binding affinity, often expressed as a binding energy score, indicates the strength of the interaction. A lower binding energy typically corresponds to a more stable complex. The orientation, or pose, of the ligand within the protein's binding site is crucial for its biological activity.

While no specific docking studies were found for this compound, studies on similar benzamide (B126) derivatives illustrate this process. For example, in a study on N-hydroxy-2-(4-methylbenzamido)benzamide, molecular docking was used to predict its interaction with a target protein, revealing the most probable binding mode and energy. Such an approach for this compound would involve preparing the 3D structure of the molecule and a target protein, followed by running docking simulations using software like AutoDock or Glide. The results would be a series of possible binding poses ranked by their predicted binding affinities.

Table 1: Illustrative Binding Affinity Data for a Benzamide Derivative

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Inhibition Constant (Ki) (µM) | 5.2 |

| Ligand Efficiency | 0.35 |

Note: This data is hypothetical and for illustrative purposes to show what a binding affinity table might look like.

Identification of Key Interacting Residues

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective molecules.

For a molecule like this compound, one would expect the carboxyl group to form hydrogen bonds with polar residues, the methoxy (B1213986) group to act as a hydrogen bond acceptor, and the benzene (B151609) ring to engage in hydrophobic or π-stacking interactions. Analysis of the docking results would produce a detailed map of these interactions.

Table 2: Potential Interacting Residues and Interaction Types for this compound

| Interacting Residue | Interaction Type |

| Lysine | Hydrogen Bond |

| Arginine | Hydrogen Bond, Electrostatic |

| Phenylalanine | π-π Stacking |

| Leucine | Hydrophobic |

| Valine | Hydrophobic |

Note: This table is a hypothetical representation of potential interactions based on the functional groups of the molecule.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide accurate predictions of molecular structure, energy, and various spectroscopic properties.

Electronic Structure and Conformation Analysis

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For this compound, this would involve optimizing the geometry to find the lowest energy structure. This analysis would reveal bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (e.g., HOMO and LUMO). The electrostatic potential surface (ESP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. For instance, in a study on a novel N-hydroxy-2-(4-methylbenzamido)benzamide, DFT was used to generate the ESP, highlighting the reactive sites of the molecule researchgate.net.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. Theoretical calculations of UV-Vis, NMR, and IR spectra can aid in the interpretation of experimental data and the structural elucidation of new compounds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. This would help in understanding the electronic properties and chromophores within this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical shifts can be compared with experimental data to confirm the structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For example, a study on a benzamide derivative reported the use of DFT to analyze its vibrational wavenumbers researchgate.net.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax (nm) | 250 |

| ¹H NMR | Chemical Shift (ppm) - OCH₃ | 3.8 |

| ¹³C NMR | Chemical Shift (ppm) - C=O (amide) | 168 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3300 |

Note: This data is hypothetical and serves as an example of what spectroscopic predictions would entail.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This approach can be used to study the conformational changes of a ligand, the stability of a ligand-protein complex, and the role of solvent molecules.

For this compound, an MD simulation could be performed on the molecule alone in a solvent to explore its conformational landscape. More powerfully, an MD simulation of the molecule docked into a protein's active site could be run to assess the stability of the binding pose predicted by docking. The simulation would reveal how the ligand and protein adapt to each other and whether the key interactions are maintained over time. This provides a more realistic and dynamic picture of the binding event than the static view from molecular docking. While no specific MD studies on this compound were found, the general methodology is widely applied in computational drug design to refine docking results and to calculate more accurate binding free energies.

Conformational Dynamics and Stability in Solution

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Molecular dynamics (MD) simulations are a primary tool for exploring these conformational landscapes. nih.govtandfonline.comnih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior in a simulated environment, such as in solution. tandfonline.comnih.govyoutube.com

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit water molecules (e.g., TIP3P or SPC/E models) to mimic physiological conditions. tandfonline.comgithub.io The simulation would reveal the rotational freedom around the molecule's single bonds, particularly the amide bond and the bonds connecting the propanoic acid and benzamido groups.

Key insights from such a simulation would include:

Identification of Stable Conformers: By analyzing the simulation trajectory, it is possible to identify the most populated and lowest energy conformations of the molecule in water.

Intramolecular Interactions: The analysis can highlight stable intramolecular hydrogen bonds, for instance, between the amide proton and the carboxylic acid group, which would significantly influence the molecule's preferred shape.

Solvation Effects: The simulation provides information on how water molecules arrange around the solute, forming hydrogen bonds with the polar groups (carbonyl, amide, carboxylic acid, and methoxy ether) and interacting with the hydrophobic phenyl ring.

The flexibility of the molecule is crucial as it determines how it can adapt its shape to fit into a biological target like an enzyme's active site.

Table 1: Hypothetical Low-Energy Conformers of this compound in Aqueous Solution

| Conformer ID | Dihedral Angle 1 (C-C-N-C) (°) | Dihedral Angle 2 (C-N-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5 | 65.2 | 0.00 | 45 |

| Conf-2 | -175.0 | -70.1 | 0.25 | 30 |

| Conf-3 | 60.3 | 170.8 | 1.10 | 15 |

| Conf-4 | -58.9 | -165.4 | 1.35 | 10 |

Ligand-Target Complex Dynamics

Understanding how a potential drug molecule (a ligand) interacts with its biological target (e.g., a protein or enzyme) is fundamental to drug design. Molecular dynamics simulations of the ligand-target complex can provide invaluable insights into the stability of the binding pose and the nature of the interactions. readthedocs.iovolkamerlab.orgyoutube.comyoutube.com These simulations model the dynamic movements of both the ligand and the protein, offering a more realistic picture than static docking methods. volkamerlab.org

In a hypothetical scenario where this compound is an inhibitor of a specific enzyme, an MD simulation would be initiated from a docked pose of the molecule within the enzyme's active site. The simulation would track the movements of the ligand within the binding pocket and any conformational changes in the protein.

This analysis could reveal:

Binding Stability: Whether the ligand remains stably bound in its initial predicted pose or if it shifts to alternative binding modes.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex can be identified and their persistence over time quantified. For example, the carboxylic acid group might form a salt bridge with a basic amino acid residue (like Lysine or Arginine), while the methoxy group's oxygen could act as a hydrogen bond acceptor. scielo.org.mxscielo.org.mxnih.gov

Role of Water: The simulation can identify water molecules that mediate interactions between the ligand and the protein, which can be crucial for binding affinity.

Induced Fit: How the protein's active site may change its conformation to better accommodate the ligand. volkamerlab.org

Table 2: Hypothetical Interaction Analysis for this compound in a Target Binding Site

| Ligand Group | Target Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| Carboxylate O1 | LYS 122 NH3+ | Hydrogen Bond / Salt Bridge | 2.8 | 95.5 |

| Carboxylate O2 | ARG 78 NH2 | Hydrogen Bond / Salt Bridge | 2.9 | 88.2 |

| Amide C=O | SER 210 OH | Hydrogen Bond | 3.1 | 75.1 |

| Methoxy Phenyl Ring | PHE 150 | Pi-Pi Stacking | 4.5 | 60.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgdrugdesign.org By quantifying physicochemical properties or structural features as numerical values called "descriptors," QSAR models can predict the activity of new, untested compounds. wikipedia.org

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be built to predict their potency as, for example, enzyme inhibitors.

The process involves:

Data Set Assembly: A training set of diverse analogs of the parent compound with experimentally measured activities is compiled. A separate test set is kept aside to validate the model's predictive power.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. nih.govfrontiersin.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed biological activity. nih.govnih.gov

Validation: The model's robustness and predictive ability are rigorously tested using internal validation (e.g., cross-validation) and external validation with the test set of compounds. drugdesign.org

A successful QSAR model can be highly valuable for prioritizing the synthesis of new compounds, focusing resources on those predicted to be most active.

Table 3: Hypothetical QSAR Model Data for this compound Analogs

| Compound ID | R-Group (at para-position) | Experimental pIC50 | Predicted pIC50 |

| 1 | -OCH3 (Parent) | 6.5 | 6.4 |

| 2 | -CH3 | 6.2 | 6.3 |

| 3 | -Cl | 6.8 | 6.7 |

| 4 | -NO2 | 7.1 | 7.2 |

| 5 | -H | 5.9 | 5.8 |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of a QSAR study is the identification of the specific molecular properties that are most influential for biological activity. frontiersin.orgfrontiersin.org These properties are represented by the descriptors that are selected for inclusion in the final QSAR model. Understanding which descriptors are important provides mechanistic insights into how the molecules interact with their target. nih.govresearchgate.net

For the this compound scaffold, important descriptors might include:

Lipophilicity (logP): This describes the compound's affinity for a fatty versus an aqueous environment and is crucial for membrane permeation and hydrophobic interactions in a binding pocket. frontiersin.orgresearchgate.net

Electronic Descriptors: Parameters like Hammett constants (σ) or atomic partial charges can describe the electronic effects of substituents on the phenyl ring, influencing hydrogen bonding strength or electrostatic interactions.

Steric Descriptors: Molar refractivity (MR) or van der Waals volume can quantify the size and shape of substituents, indicating whether a binding pocket has size constraints.

Topological Descriptors: These numerical indices, such as the Wiener index or Zagreb indices, describe molecular branching and shape, which can be related to how well a molecule fits its target. frontiersin.org

By analyzing the QSAR equation, chemists can understand, for example, that increasing lipophilicity or placing an electron-withdrawing group at a certain position is likely to enhance activity.

Table 4: Illustrative Physicochemical Descriptors for a Hypothetical QSAR Study

| Compound ID | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Polar Surface Area (Ų) |

| 1 | 2.1 | 60.5 | 3.5 | 85.3 |

| 2 | 2.4 | 61.0 | 3.2 | 76.1 |

| 3 | 2.6 | 61.2 | 4.1 | 76.1 |

| 4 | 2.0 | 62.1 | 5.8 | 120.4 |

| 5 | 1.9 | 55.7 | 3.1 | 76.1 |

In Silico ADME/Tox Predictions (Excluding human toxicity)

Before a compound can become a viable drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME models are widely used in the early stages of drug discovery to predict these properties and flag potential liabilities before significant resources are invested. nih.govcreative-biolabs.com Similarly, computational toxicology models can predict potential hazards, helping to prioritize safer compounds. nih.govnih.govyoutube.commdpi.comnorecopa.no

For this compound, various freely available and commercial software platforms can predict a range of ADME and non-human toxicity parameters. youtube.com These predictions are typically based on QSAR models or rule-based systems derived from large databases of experimental data.

Predicted properties could include:

Physicochemical Properties: Aqueous solubility and pKa are fundamental properties influencing absorption.

Absorption: Prediction of Caco-2 cell permeability, which is an in vitro model for intestinal absorption. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Environmental Toxicity: Models can predict endpoints such as toxicity to aquatic life (e.g., fathead minnow LC50), which is important for assessing the environmental impact of a chemical.

These early predictions help to build a profile of the compound's potential behavior and guide its optimization.

Table 5: Hypothetical In Silico ADME/Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| ADME | ||

| Aqueous Solubility (logS) | -2.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | -5.2 cm/s | Low to Moderate Permeability |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Non-Human Toxicity | ||

| Fathead Minnow LC50 (96h) | 15 mg/L | Potentially harmful to aquatic life |

| Daphnia Magna LC50 (48h) | 25 mg/L | Potentially harmful to aquatic invertebrates |

| Ames Mutagenicity | Negative | Unlikely to be a mutagen |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR Spectroscopy (¹H and ¹³C)

For 2-(4-Methoxybenzamido)propanoic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the methoxybenzoyl group would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons would present as a singlet, while the protons of the propanoic acid moiety—the methine (CH) and the methyl (CH₃)—would show a quartet and a doublet, respectively, due to spin-spin coupling. The amide (NH) and carboxylic acid (OH) protons would appear as broad singlets.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would display eleven distinct signals, one for each carbon atom. Key signals would include those for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoic acid group.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C=O) | - | 170-185 |

| Amide (C=O) | - | 165-175 |

| Aromatic C-O | - | 155-165 |

| Aromatic C-H | 6.8-8.0 | 110-135 |

| Aromatic C-C=O | - | 125-135 |

| Methine (α-CH) | 4.5-5.0 | 45-55 |

| Methoxy (O-CH₃) | 3.8-4.0 | 55-60 |

| Methyl (CH₃) | 1.4-1.7 | 15-25 |

| Amide (N-H) | 8.0-8.5 | - |

Note: This table represents expected chemical shift ranges based on typical values for these functional groups and is not based on reported experimental data for this specific compound.

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive atomic connectivity.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity between the α-methine and the β-methyl protons of the propanoic acid backbone.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₃NO₄), the theoretical exact mass can be calculated. An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ that closely matches the calculated value, confirming the molecular formula.

Calculated Exact Masses for HRMS

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₄⁺ | 224.0866 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₄⁺ | 246.0686 |

Note: This table contains theoretically calculated values. Experimental verification is required.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

A successful XRD analysis of this compound would yield a detailed crystal structure. This would confirm the atomic connectivity and provide insight into intermolecular interactions, such as hydrogen bonding. For instance, hydrogen bonds would be expected between the carboxylic acid groups of adjacent molecules, potentially forming dimers, and between the amide N-H group and a carbonyl oxygen. The planarity of the benzamide (B126) group and the relative orientation of the propanoic acid moiety would also be precisely determined.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: This table is a hypothetical representation. No published crystallographic data for this specific compound has been identified.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹. docbrown.info The amide group would exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong C=O stretching absorption (Amide I band) around 1640-1680 cm⁻¹. The C-O stretching of the ether and carboxylic acid, as well as C-H bends, would be visible in the fingerprint region (below 1500 cm⁻¹).

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | ~3300 |

| Alkyl C-H | C-H stretch | 2850-3000 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | C=O stretch (Amide I) | 1640-1680 |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Amide | N-H bend (Amide II) | 1510-1550 |

Note: This table is based on established correlation data for the indicated functional groups. docbrown.infodocbrown.info

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Conformation

Since this compound possesses a chiral center at the α-carbon of the propanoic acid moiety, it is an optically active compound. Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry and conformation of chiral molecules.

A CD spectrum of an enantiomerically pure sample of either (S)- or (R)-2-(4-Methoxybenzamido)propanoic acid would show characteristic positive or negative Cotton effects. The spectrum of the opposing enantiomer would be a mirror image. This allows for the determination of the absolute configuration of the molecule, often by comparing the experimental spectrum to quantum chemical calculations. researchgate.net Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing stereochemical purity. The specific shape and sign of the CD bands are influenced by the spatial arrangement of the chromophores (the methoxybenzoyl group and the carboxylic acid group) relative to the chiral center, providing insights into the molecule's preferred conformation in solution. mdpi.com

Future Research Directions and Unexplored Potential

Design and Synthesis of Advanced 2-(4-Methoxybenzamido)propanoic acid Hybrids

The modular nature of this compound makes it an ideal scaffold for the design and synthesis of advanced hybrid molecules. This strategy involves covalently linking the core structure with other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target effects. rsc.orgsemanticscholar.org The development of highly effective conjugate chemistry is a pivotal approach to enhancing the quality and efficacy of drug candidates. rsc.org

Future synthetic endeavors will likely focus on creating hybrids that combine the structural features of this compound with other known therapeutic agents. For instance, hybridization with antimicrobial scaffolds could yield novel compounds to combat drug-resistant pathogens. nih.gov The design process for these hybrids is often inspired by natural products or existing synthetic drugs, aiming to improve biological activity and overcome challenges like antibiotic resistance. rsc.orgnih.gov

Table 1: Potential Hybridization Strategies for this compound

| Hybrid Partner Scaffold | Therapeutic Rationale | Example of Partner Moiety |

| Antimicrobial Agent | To create dual-action agents against resistant bacteria or fungi. | 4-phenylthiazol-2-amine nih.gov |

| Anticancer Agent | To develop multi-target agents that inhibit cancer cell growth through various mechanisms. | Isatin, Quinoline semanticscholar.org |

| Anti-inflammatory Drug | To combine potential synergistic effects for treating inflammatory conditions. | NSAID-pyrrolizidine rsc.org |

The synthesis of these complex molecules will necessitate the exploration of advanced chemical methodologies, including efficient coupling reactions and purification techniques to ensure high yields and purity. nih.gov

Exploration of Novel Therapeutic Targets and Indications in Pre-clinical Models

While the existing research on N-acylated amino acids provides some direction, the full spectrum of their biological activities remains largely uncharted. nih.gov Future pre-clinical research must prioritize the systematic exploration of novel therapeutic targets for this compound and its derivatives. This class of compounds, known as N-acyl amino acids (NAAAs), has been identified as a significant family of endogenous signaling molecules with therapeutic potential. nih.govresearchgate.net

Initial studies have shown that certain N-acyl alanines possess antiproliferative effects in vitro. nih.gov This finding warrants further investigation into their potential as anticancer agents. Pre-clinical studies using various cancer cell lines and animal models will be crucial to elucidate the mechanisms of action and identify specific molecular targets within cancer-related pathways.

Furthermore, the broader family of NAAAs has been implicated in a variety of physiological processes, suggesting a wide range of potential therapeutic applications. nih.govnih.gov For example, different NAAAs have demonstrated vasodilatory, neuroprotective, and antinociceptive properties. nih.gov Future research should therefore cast a wide net, exploring the effects of this compound in pre-clinical models of cardiovascular, neurological, and inflammatory diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and protein engineering. nih.govacs.org These computational tools offer unprecedented opportunities for the rational design and optimization of novel compounds based on the this compound scaffold. mdpi.com

In the context of this compound, AI and ML can be employed in several ways:

Virtual Screening: To screen large virtual libraries of potential derivatives for their predicted binding affinity to specific therapeutic targets.

De Novo Design: To generate entirely new molecular structures based on desired pharmacological properties.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

The application of these advanced computational techniques will undoubtedly accelerate the discovery and development of next-generation therapeutics derived from the N-acylated amino acid class. mdpi.com

Development of Biocatalytic Routes for Synthesis

Traditional chemical synthesis methods for N-acylated amino acids often rely on harsh reagents and can generate significant chemical waste. nih.govresearchgate.net The development of biocatalytic routes offers a greener and more sustainable alternative for the synthesis of this compound and its analogs. nih.govresearchgate.net Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild reaction conditions. nih.govd-nb.info

Enzymes such as aminoacylases and lipases are particularly promising for the synthesis of N-acyl amino acids. nih.govnih.govresearchgate.net These enzymes can catalyze the formation of the amide bond between the carboxylic acid (4-methoxybenzoic acid) and the amino acid (alanine) in an environmentally friendly manner. nih.govnih.gov Recent research has focused on discovering and engineering novel enzymes with improved substrate specificity and stability for these synthetic applications. nih.govresearchgate.net

Table 2: Comparison of Synthetic Routes for N-Acylated Amino Acids

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Reagents | Often involves acyl chlorides, phosgene (B1210022) chemistry. nih.govresearchgate.net | Enzymes (e.g., aminoacylases, lipases), whole cells. nih.govd-nb.info |

| Reaction Conditions | Can require harsh temperatures and pressures. | Typically mild (aqueous environment, ambient temperature). d-nb.info |

| Environmental Impact | Can generate hazardous waste. nih.gov | Generally considered "green" and sustainable. nih.gov |

| Selectivity | May require protecting groups to achieve regioselectivity and stereoselectivity. | Often highly selective, reducing the need for protecting groups. |

Future research in this area will focus on optimizing reaction conditions, immobilizing enzymes for reuse, and developing whole-cell biocatalysts to further improve the economic viability and scalability of these green synthetic methods. d-nb.info

Investigation into Prodrug Strategies for Enhanced Bioavailability and Target Specificity (Pre-clinical)

A significant hurdle in drug development is achieving adequate bioavailability and ensuring that the drug reaches its intended target in the body. nih.govpreprints.org Prodrug strategies offer a powerful approach to overcoming these challenges. nih.govpreprints.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. preprints.org

For this compound, prodrug approaches could be investigated in pre-clinical studies to enhance its oral absorption and systemic exposure. mdpi.com One such strategy is the Lipophilic Prodrug Charge Masking (LPCM) approach, which involves temporarily masking hydrophilic groups with lipophilic moieties to improve membrane permeability. mdpi.com These masking groups are later cleaved by enzymes in the bloodstream to release the active drug. mdpi.com

Another key area of investigation is the development of targeted prodrugs. This involves attaching a targeting moiety to the prodrug that directs it to specific cells or tissues, such as cancer cells. nih.gov This can increase the therapeutic efficacy of the drug while minimizing off-target side effects. nih.gov Pre-clinical evaluation of such prodrugs would involve in vitro permeability assays (e.g., using Caco-2 cell models) and in vivo pharmacokinetic studies in animal models. mdpi.com

Challenges and Opportunities in the Academic Research Landscape of N-Acylated Amino Acids

The field of N-acylated amino acids, while promising, is not without its challenges. A primary obstacle is the sheer structural diversity of this class of molecules and the limited understanding of their specific physiological roles. nih.gov Many of these compounds have been identified, but their biological functions remain largely unknown, presenting a vast but complex area for academic exploration. nih.gov

A significant challenge lies in the synthesis of structurally complex N-acylated amino acids, particularly those with multiple chiral centers. researchgate.net Developing efficient and stereoselective synthetic methods is crucial for accessing these compounds for biological evaluation. researchgate.net

Despite these challenges, the opportunities for academic research are substantial. The discovery of novel biological activities for N-acylated amino acids could open up new avenues for therapeutic intervention in a wide range of diseases. Furthermore, the development of innovative synthetic methodologies and the application of cutting-edge technologies like AI and biocatalysis provide fertile ground for academic inquiry. Collaboration between synthetic chemists, biologists, and computational scientists will be essential to fully unlock the potential of this fascinating class of molecules.

常见问题

Q. Basic

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR spectroscopy : Confirm structure via ¹H and ¹³C NMR; key signals include the methoxy proton (~δ 3.8 ppm) and amide carbonyl (~δ 170 ppm) .

- FT-IR : Validate amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups .

What strategies can resolve contradictions in experimental data regarding the biological activity of this compound across different studies?

Q. Advanced

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation time) to eliminate variability .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with SPR or ITC to confirm binding kinetics and affinity . Cross-reference with crystallographic data if available .

How can in vitro assays be utilized to evaluate the enzyme inhibitory potential of this compound?

Q. Basic

- Enzyme selection : Target enzymes implicated in disease pathways (e.g., kinases, proteases) based on structural homology to known inhibitors .

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values in dose-response experiments .

- Control experiments : Include positive controls (e.g., staurosporine for kinases) and assess non-specific binding via thermal shift assays .

What computational methods are recommended for predicting the binding affinity of this compound with target receptors?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against receptor crystal structures (e.g., PDB IDs) .

- MD simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability and key residue interactions (e.g., hydrogen bonds with catalytic lysine) .

- Free energy calculations : Apply MM-GBSA or FEP to predict ΔG binding energies, prioritizing derivatives with ΔG < −8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。